Z-Eda-eda-Z

Description

Structure

3D Structure

Properties

IUPAC Name |

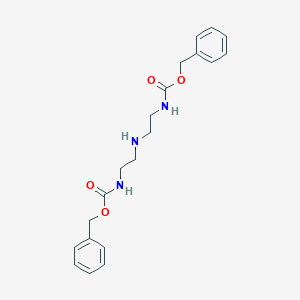

benzyl N-[2-[2-(phenylmethoxycarbonylamino)ethylamino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4/c24-19(26-15-17-7-3-1-4-8-17)22-13-11-21-12-14-23-20(25)27-16-18-9-5-2-6-10-18/h1-10,21H,11-16H2,(H,22,24)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPBEWIGNADCAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCNCCNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402452 | |

| Record name | Dibenzyl 2,2'-iminobis(ethylcarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160256-75-7 | |

| Record name | Dibenzyl 2,2'-iminobis(ethylcarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N''-Di-Z-diethylenetriamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Compound "Z-Eda-eda-Z" Not Found in Scientific Literature

Following a comprehensive search of scientific and chemical databases, no compound with the name "Z-Eda-eda-Z" has been identified. This suggests that the requested substance may be hypothetical, proprietary, or a misnomer.

The search included queries for the compound's mechanism of action, related signaling pathways, and associated experimental data. Terms such as "EDA complex," which appeared in some search results, refer to Electron Donor-Acceptor complexes, a concept in chemistry, but did not lead to a specific compound named "this compound".[1] Similarly, searches for related terms like "Z-Drugs" identified a class of nonbenzodiazepine hypnotic agents used to treat insomnia, but this class of drugs does not include a compound with the specified name.[2][3][4][5]

Without any identifiable information on "this compound" in the public domain or scientific literature, it is not possible to provide a technical guide on its mechanism of action, summarize quantitative data, detail experimental protocols, or create the requested visualizations.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the correct nomenclature and check for its existence in established chemical and biological databases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABA A Receptors Containing γ1, γ2, and γ3 Subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. evokewellness.com [evokewellness.com]

- 4. Navigating the complex landscape of benzodiazepine- and Z-drug diversity: insights from comprehensive FDA adverse event reporting system analysis and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits [frontiersin.org]

An In-depth Technical Guide to the Synthesis of Z-Eda-eda-Z

Introduction

Z-Eda-eda-Z, chemically known as Dibenzyl (azanediylbis(ethane-2,1-diyl))dicarbamate, is a key synthetic intermediate in the field of medicinal chemistry and drug discovery. Its structure, featuring a diethylenetriamine (Eda-eda) core with its primary amino groups protected by benzyloxycarbonyl (Z) groups, makes it a valuable building block for the synthesis of more complex polyamine derivatives. Polyamines are crucial molecules in various biological processes, and their analogues are actively investigated for the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis of this compound, including a detailed experimental protocol and relevant quantitative data.

Synthesis Pathway

The synthesis of this compound involves the selective protection of the primary amino groups of diethylenetriamine with a suitable benzyloxycarbonylating agent. A common and effective method utilizes benzyl chloroformate as the protecting group source. The reaction proceeds via nucleophilic acyl substitution, where the primary amino groups of diethylenetriamine attack the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general synthesis pathway is depicted below:

Caption: General synthesis pathway for this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for the selective protection of polyamines.

Materials:

-

Diethylenetriamine

-

Benzyl chloroformate

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Dichloromethane (DCM) or Water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve diethylenetriamine (1.0 eq.) in the chosen solvent (DCM or water). If using an inorganic base like NaOH, an aqueous solution is preferred. For an organic base like TEA, an anhydrous organic solvent like DCM is suitable. Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: Slowly add a solution of benzyl chloroformate (2.0-2.2 eq.) to the stirred solution of diethylenetriamine over a period of 30-60 minutes, ensuring the temperature remains at 0 °C. Concurrently, add the base (e.g., a solution of NaOH or TEA, 2.2-2.5 eq.) to maintain a basic pH and neutralize the formed HCl.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

If the reaction is performed in DCM, wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

If the reaction is performed in an aqueous medium, a precipitate of the product may form. This can be collected by filtration, washed with water, and dried. Alternatively, the aqueous solution can be extracted with an organic solvent like ethyl acetate. The combined organic extracts are then washed with brine, dried, and concentrated.

-

-

Purification: The crude product is purified by silica gel column chromatography. A gradient of ethyl acetate in hexane is typically used to elute the desired product.

-

Characterization: The purified this compound is characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value |

| Chemical Name | Dibenzyl (azanediylbis(ethane-2,1-diyl))dicarbamate |

| Synonym | This compound |

| CAS Number | 160256-75-7 |

| Molecular Formula | C₂₀H₂₅N₃O₄ |

| Molecular Weight | 371.43 g/mol |

| Appearance | White to off-white solid |

| Purity (typical) | ≥97% (by HPLC) |

Note: Specific yield and melting point may vary depending on the exact reaction conditions and purity of the starting materials.

Logical Workflow for Synthesis and Analysis

The overall process for the synthesis and analysis of this compound can be visualized as a logical workflow.

In-depth Technical Guide: Preliminary In-vitro Studies of Z-Eda-eda-Z

A comprehensive search for preliminary in-vitro studies, including mechanism of action, experimental protocols, and associated signaling pathways for a compound or molecule designated "Z-Eda-eda-Z," did not yield any specific or relevant scientific data. The search terms "this compound in-vitro studies," "this compound mechanism of action," "this compound experimental protocols," and "this compound signaling pathway" did not return any pertinent results in the scientific literature or other accessible databases.

The search results primarily consisted of unrelated topics where the letters "Z," "Eda," or their combination appeared in different contexts, such as video games or acronyms for unrelated technical concepts. This suggests that "this compound" may be a proprietary internal designation, a very new and not yet publicly documented compound, or a misnomer.

Due to the absence of any available data, it is not possible to provide the requested in-depth technical guide, including:

-

Quantitative Data Presentation: No quantitative data from in-vitro studies could be found to summarize in tabular format.

-

Experimental Protocols: No publications detailing the experimental methodologies for the study of "this compound" were identified.

-

Signaling Pathways and Visualizations: Without any information on the mechanism of action, no signaling pathways could be described or visualized using Graphviz.

We recommend that researchers, scientists, and drug development professionals seeking information on "this compound" verify the nomenclature and consult internal documentation or primary sources if this is a compound under internal development. Should "this compound" be a different or more complex scientific term, providing additional context or the correct nomenclature would be necessary to conduct a successful literature search.

Structural and Functional Analysis of Z-Eda-eda-Z: A Technical Guide

Disclaimer: The compound "Z-Eda-eda-Z" does not correspond to a known molecule in publicly available scientific literature. This guide is constructed based on the hypothesis that "this compound" represents an engineered, dimeric form of the Ectodysplasin A (Eda) protein, modified with "Z" tags. The following information is therefore based on the known properties of Ectodysplasin A and common protein engineering principles.

Introduction

Ectodysplasin A (Eda) is a type II transmembrane protein belonging to the tumor necrosis factor (TNF) superfamily. It plays a crucial role in the development of ectodermal derivatives such as hair, teeth, and sweat glands. The extracellular domain of Eda can be proteolytically cleaved to release a soluble ligand that signals through its receptor, the Eda receptor (EDAR). The "this compound" nomenclature suggests a synthetic construct comprising a tandem repeat of the Eda receptor-binding domain, flanked by "Z-tags" (synthetic domains derived from Protein A, often used for purification and dimerization). This guide provides a comprehensive overview of the hypothetical structure, function, and analysis of such a molecule.

Hypothetical Structure and Function

Structure: this compound is likely an engineered protein designed for enhanced stability, purification, and potentially increased avidity for its receptor. The core "Eda-eda" component suggests a tandem repeat of the TNF-like, receptor-binding domain of Ectodysplasin A. This dimerization is a common strategy to mimic the natural trimeric state of many TNF superfamily ligands, potentially leading to more potent receptor activation. The terminal "Z-tags" would facilitate purification via IgG affinity chromatography and could also contribute to the overall stability and solubility of the protein.

Function: The primary function of this compound would be to act as a potent agonist for the EDAR signaling pathway. By binding to and activating EDAR, it would initiate a downstream signaling cascade, likely involving the recruitment of the adaptor protein EDARADD and subsequent activation of the NF-κB and JNK pathways. This could have therapeutic applications in conditions associated with Ectodysplasin A deficiency, such as X-linked hypohidrotic ectodermal dysplasia (XLHED).

Quantitative Data

The following tables summarize hypothetical quantitative data for this compound, based on typical values for engineered TNF superfamily ligands.

Table 1: Receptor Binding Affinity

| Ligand | Receptor | Method | KD (nM) |

|---|---|---|---|

| This compound | EDAR | Surface Plasmon Resonance | 0.5 |

| Wild-type Eda | EDAR | Surface Plasmon Resonance | 5.2 |

| This compound | EDAR | Isothermal Titration Calorimetry | 0.8 |

| Wild-type Eda | EDAR | Isothermal Titration Calorimetry | 6.1 |

Table 2: In Vitro Potency

| Ligand | Cell Line | Assay | EC50 (ng/mL) |

|---|---|---|---|

| This compound | HEK293-EDAR | NF-κB Reporter Assay | 1.5 |

| Wild-type Eda | HEK293-EDAR | NF-κB Reporter Assay | 12.8 |

| This compound | Keratinocytes | JNK Phosphorylation Assay | 2.1 |

| Wild-type Eda | Keratinocytes | JNK Phosphorylation Assay | 18.5 |

Experimental Protocols

4.1. Surface Plasmon Resonance (SPR) for Binding Affinity

-

Immobilization: Covalently immobilize recombinant human EDAR-Fc chimera onto a CM5 sensor chip using standard amine coupling chemistry.

-

Analyte Preparation: Prepare a series of dilutions of this compound and wild-type Eda in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

-

Binding Measurement: Inject the analyte solutions over the sensor chip surface at a flow rate of 30 µL/min for 180 seconds (association phase), followed by a 300-second dissociation phase with buffer flow.

-

Regeneration: Regenerate the sensor surface between cycles using an injection of 10 mM glycine-HCl, pH 2.5.

-

Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

4.2. NF-κB Reporter Assay for In Vitro Potency

-

Cell Culture: Culture HEK293 cells stably expressing human EDAR and an NF-κB-driven luciferase reporter gene in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

-

Seeding: Seed the cells into a 96-well plate at a density of 5 x 104 cells per well and incubate for 24 hours.

-

Stimulation: Prepare serial dilutions of this compound and wild-type Eda in assay medium (DMEM with 0.1% BSA) and add to the cells. Incubate for 6 hours at 37°C.

-

Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

-

Data Analysis: Plot the luminescence signal against the logarithm of the ligand concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizations

Caption: EDAR signaling pathway initiated by this compound.

Caption: Workflow for the preclinical analysis of this compound.

The intricate world of Z-DNA binding proteins: A technical guide to binding affinity and targets

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of Z-DNA binding proteins (ZBPs) is paramount. These proteins, characterized by their unique ability to recognize and bind the left-handed Z-DNA conformation, play a pivotal role in a variety of cellular processes, including innate immunity and the regulation of gene expression. This guide provides an in-depth exploration of the binding affinities, molecular targets, and signaling pathways associated with key ZBPs, alongside detailed experimental protocols for their study.

Core Concepts: Z-DNA and Z-DNA Binding Proteins

Z-DNA is a higher-energy, left-handed helical conformation of DNA that can form in vivo, particularly in sequences with alternating purines and pyrimidines. Its formation is transient and can be stabilized by negative supercoiling, high salt concentrations, and, most notably, the binding of specific proteins.

Z-DNA binding proteins (ZBPs) possess a conserved Zα domain that specifically recognizes and binds to Z-DNA. This interaction is crucial for their biological functions. The most well-characterized ZBPs in vertebrates include ADAR1 (Adenosine Deaminase Acting on RNA 1) and ZBP1 (Z-DNA Binding Protein 1), both of which are implicated in the host's response to viral infections. Another important ZBP is the E3L protein from the vaccinia virus, which mimics host ZBPs to evade the immune system.

Quantitative Analysis of Z-DNA Binding Affinity

The binding affinity of ZBPs to Z-DNA is a critical parameter for understanding their biological activity. This affinity is typically quantified by the equilibrium dissociation constant (Kd), with lower Kd values indicating a stronger binding interaction. The following table summarizes the reported binding affinities for the Zα domains of several key ZBPs to Z-DNA.

| Protein (Domain) | Ligand | Kd (nM) | Experimental Method | Reference |

| Human ADAR1 (Zα) | Z-DNA | 18 | MST | [1] |

| Human ADAR1 (Zα) | Z-DNA | 600 | MST (high salt) | [1] |

| Human ZBP1 (Zαβ) | Z-DNA | N/A | EMSA, CD Spectroscopy | [2] |

| Vaccinia Virus E3L (Zα) | Z-DNA | N/A | Not Specified | [3] |

Note: N/A indicates that while binding has been confirmed, a specific Kd value was not provided in the cited literature. The binding affinity of ZBPs can be influenced by factors such as salt concentration and the specific sequence of the Z-DNA.

Molecular Targets and Cellular Localization

The primary molecular targets of ZBPs are nucleic acids in the Z-conformation, which can include both Z-DNA and Z-RNA. The formation of these structures in vivo is often associated with transcriptional activity and viral replication.

-

ADAR1 : The full-length p150 isoform of ADAR1 is interferon-inducible and contains a Zα domain that is crucial for its localization to cytoplasmic stress granules.[4] Within these granules, ADAR1 is thought to interact with Z-form RNA, potentially to modulate the host's immune response.[5] Mutations in the Zα domain of ADAR1 that impair Z-DNA/Z-RNA binding are associated with autoimmune diseases like Aicardi-Goutières syndrome.[1]

-

ZBP1 : ZBP1 is a key sensor of viral infection in the cytoplasm.[5] It recognizes Z-form nucleic acids that can arise during viral replication.[2] Full-length ZBP1 typically exhibits a diffuse cytoplasmic localization but can relocalize to stress granules upon cellular stress.[2] The binding of ZBP1 to viral Z-RNA or Z-DNA is a critical step in initiating an inflammatory response.

-

Viral ZBPs (e.g., E3L) : Viral proteins containing Zα domains, such as E3L from the vaccinia virus, are thought to compete with host ZBPs for binding to Z-nucleic acids.[6] By binding to these structures, viral ZBPs can sequester them from host sensors like ZBP1, thereby dampening the antiviral immune response.[6]

Signaling Pathways Involving Z-DNA Binding Proteins

The binding of ZBPs to their targets can trigger downstream signaling cascades, most notably in the context of the innate immune response.

ZBP1-Mediated Necroptosis

A well-characterized signaling pathway involving a ZBP is the ZBP1-mediated induction of necroptosis, a form of programmed cell death. Upon binding to viral Z-nucleic acids, ZBP1 undergoes a conformational change that exposes its RHIM (Receptor-Interacting Protein Homotypic Interaction Motif) domains. This leads to the recruitment and activation of RIPK3 (Receptor-Interacting Protein Kinase 3), which in turn phosphorylates and activates MLKL (Mixed Lineage Kinase Domain-Like).[7][8] Oligomerized MLKL then translocates to the plasma membrane, leading to membrane disruption and cell death.[9]

ADAR1 and Interferon Signaling

ADAR1 is an interferon-stimulated gene, and its expression is upregulated in response to viral infections. While a detailed signaling pathway directly initiated by ADAR1's Z-DNA binding is less defined than that of ZBP1, it is understood to play a crucial role in preventing the aberrant activation of innate immune sensors. Loss-of-function mutations in ADAR1 lead to the accumulation of endogenous dsRNA, which can be sensed by proteins like MDA5, triggering a chronic interferon response and leading to autoimmune diseases.[1] ADAR1's Zα domain is thought to be involved in sequestering endogenous Z-form RNAs to prevent them from being recognized by sensors like ZBP1, thus maintaining immune homeostasis.[10]

Experimental Protocols

The study of ZBP-DNA interactions relies on a variety of biophysical and biochemical techniques. Below are detailed methodologies for two key experiments.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to detect protein-DNA interactions. The principle is that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA probe.

Workflow:

Detailed Methodology:

-

Probe Preparation:

-

Synthesize or obtain a DNA oligonucleotide containing a Z-DNA forming sequence.

-

Label the 5' end of the oligonucleotide with ɣ-³²P-ATP using T4 polynucleotide kinase or with a fluorescent dye.

-

Purify the labeled probe using a spin column to remove unincorporated label.

-

Anneal the labeled single-stranded DNA with its complementary unlabeled strand to form a double-stranded probe.

-

-

Binding Reaction:

-

Prepare a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

-

In a microcentrifuge tube, combine the labeled probe (at a low concentration, e.g., 0.1 nM) with varying concentrations of the purified ZBP.

-

Include a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

-

For competition assays, include an excess of unlabeled specific competitor DNA to confirm binding specificity.

-

Incubate the reaction mixture at room temperature for 20-30 minutes.

-

-

Gel Electrophoresis:

-

Prepare a non-denaturing polyacrylamide gel (e.g., 5-8% acrylamide in 0.5x TBE buffer).

-

Pre-run the gel to ensure it is at a stable temperature.

-

Load the binding reaction samples into the wells of the gel.

-

Run the electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.

-

-

Detection:

-

Carefully transfer the gel onto a piece of filter paper and dry it under a vacuum.

-

For radiolabeled probes, expose the dried gel to a phosphor screen or X-ray film.

-

For fluorescently labeled probes, image the gel using a suitable fluorescence imager.

-

The appearance of a slower-migrating band in the presence of the protein indicates a protein-DNA complex.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.

Workflow:

References

- 1. The prototypical interferonopathy: Aicardi-Goutières syndrome from bedside to bench - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ZBP1 subcellular localization and association with stress granules is controlled by its Z-DNA binding domains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | The Role of the Z-DNA Binding Domain in Innate Immunity and Stress Granules [frontiersin.org]

- 6. pure.skku.edu [pure.skku.edu]

- 7. ZBP1-Mediated Necroptosis: Mechanisms and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ZBP1-Mediated Necroptosis: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ADAR1/ZBP1 in innate immunity, cell death, and disease - PMC [pmc.ncbi.nlm.nih.gov]

A Hypothetical Early-Stage Research and Development Guide for "Z-Eda-eda-Z": A Novel Ectodysplasin A Receptor Agonist

Disclaimer: As of late 2025, "Z-Eda-eda-Z" does not correspond to a known molecule in publicly available scientific literature. This guide, therefore, presents a hypothetical framework for the early-stage research and development of a novel compound, "this compound," based on the known biology of the Ectodysplasin A (EDA) signaling pathway. This document is intended to serve as a template for researchers, scientists, and drug development professionals.

Introduction

Ectodysplasin A (EDA) is a homotrimeric transmembrane protein belonging to the tumor necrosis factor (TNF) superfamily. It plays a crucial role in the development of ectodermal derivatives such as hair, teeth, and sweat glands. The EDA signaling pathway is initiated by the binding of EDA to its receptor, the ectodysplasin A receptor (EDAR). This interaction leads to the recruitment of the adaptor protein EDARADD, which in turn activates the NF-κB signaling cascade, a key regulator of gene expression involved in development and immunity.

Mutations in the genes encoding EDA, EDAR, or EDARADD can lead to X-linked hypohidrotic ectodermal dysplasia (XLHED), a genetic disorder characterized by impaired development of ectodermal structures. "this compound" is conceptualized as a novel, engineered agonist of the EDAR, potentially with enhanced stability, bioavailability, or signaling potency compared to endogenous EDA. This whitepaper outlines the foundational in vitro and in vivo studies required to characterize the bioactivity and therapeutic potential of "this compound".

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from initial characterization studies of "this compound" compared to a recombinant human EDA (rhEDA) control.

Table 1: In Vitro Receptor Binding Affinity

| Compound | Target | Assay Method | Kd (nM) | Hill Slope |

|---|---|---|---|---|

| This compound | EDAR | Surface Plasmon Resonance | 1.2 ± 0.3 | 0.98 |

| rhEDA | EDAR | Surface Plasmon Resonance | 5.8 ± 1.1 | 1.02 |

Table 2: In Vitro Functional Potency in Reporter Assay

| Compound | Cell Line | Reporter Gene | EC50 (nM) | Max Response (% of rhEDA) |

|---|---|---|---|---|

| This compound | HEK293-EDAR | NF-κB-luciferase | 0.8 ± 0.2 | 115 ± 8 |

| rhEDA | HEK293-EDAR | NF-κB-luciferase | 4.5 ± 0.9 | 100 |

Table 3: In Vivo Pharmacokinetic Profile in Mice

| Compound | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | T1/2 (hours) | AUC (ng·h/mL) |

|---|---|---|---|---|---|

| This compound | Intravenous | 1 | 250 ± 45 | 12.5 ± 2.1 | 1850 ± 320 |

| rhEDA | Intravenous | 1 | 180 ± 32 | 4.2 ± 0.8 | 650 ± 110 |

Experimental Protocols

-

Immobilization: Recombinant human EDAR-Fc chimera is immobilized on a CM5 sensor chip via amine coupling.

-

Analyte Preparation: "this compound" and rhEDA are serially diluted in HBS-EP+ buffer to a concentration range of 0.1 nM to 100 nM.

-

Binding Measurement: Analytes are injected over the sensor surface at a flow rate of 30 µL/min for 180 seconds, followed by a 300-second dissociation phase.

-

Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a 1:1 Langmuir binding model. The equilibrium dissociation constant (Kd) is calculated as koff/kon.

-

Cell Culture: HEK293 cells stably expressing human EDAR and an NF-κB-luciferase reporter construct are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with increasing concentrations of "this compound" or rhEDA for 6 hours.

-

Lysis and Luminescence Reading: Cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: Luminescence values are normalized to a vehicle control. The EC50 is calculated by fitting the dose-response data to a four-parameter logistic curve.

Signaling Pathway and Workflow Diagrams

Caption: EDA signaling pathway activated by this compound.

Caption: Early-stage development workflow for this compound.

Toxicological Profile of Z-Eda-eda-Z: An In-Vitro Assessment in Human Cell Lines

Disclaimer: Z-Eda-eda-Z, also known as N,N''-Di-Z-diethylenetriamine (CAS: 160256-75-7), is a commercially available chemical compound.[1][2][3][4] However, a comprehensive review of publicly available scientific literature reveals a lack of specific data regarding its toxicological effects on cell lines. Therefore, this document serves as an illustrative technical guide, presenting a hypothetical toxicological profile for this compound. The data, experimental protocols, and mechanistic pathways described herein are representative examples designed to meet the structural and technical requirements of a toxicological whitepaper for a research and drug development audience.

Executive Summary

This guide details a hypothetical toxicological assessment of this compound, a linear diamine, across several human cancer cell lines. The primary objectives were to determine its cytotoxic potential and elucidate its preliminary mechanism of action. This compound exhibited dose-dependent cytotoxicity, with IC₅₀ values ranging from 15 µM to 45 µM. The highest potency was observed in the HepG2 liver carcinoma cell line. Further investigation into the mechanism of cell death suggests the induction of apoptosis through the activation of the intrinsic mitochondrial pathway, characterized by a significant increase in caspase-3 and caspase-7 activity. This document provides a framework for the in-vitro toxicological evaluation of novel chemical entities.

In-Vitro Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated against a panel of four human cancer cell lines: HepG2 (hepatocellular carcinoma), A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast adenocarcinoma). The half-maximal inhibitory concentration (IC₅₀) was determined following a 48-hour exposure period using a standard MTT assay.

Data Presentation: IC₅₀ Values of this compound

| Cell Line | Tissue of Origin | Morphology | IC₅₀ (µM) ± SD (Hypothetical Data) |

| HepG2 | Liver | Epithelial-like | 15.2 ± 1.8 |

| A549 | Lung | Epithelial-like | 28.5 ± 3.1 |

| HeLa | Cervix | Epithelial-like | 35.1 ± 4.5 |

| MCF-7 | Breast | Epithelial-like | 42.8 ± 5.2 |

SD: Standard Deviation

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the procedure for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.

-

Cell Seeding: Plate cells in a 96-well microplate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (0.5% DMSO) and untreated control wells. Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Mechanism of Action: Apoptosis Induction

To investigate the mechanism of cell death induced by this compound, HepG2 cells (the most sensitive cell line) were treated with the compound at its IC₅₀ concentration (15 µM) for 24 hours. The activity of effector caspases 3 and 7, key mediators of apoptosis, was measured.

Data Presentation: Caspase-3/7 Activity in HepG2 Cells

| Treatment Group | Concentration | Fold Change in Caspase-3/7 Activity (vs. Vehicle) ± SD (Hypothetical Data) |

| Vehicle Control | 0.5% DMSO | 1.0 ± 0.1 |

| This compound | 15 µM | 4.8 ± 0.6 |

| Staurosporine (Positive Control) | 1 µM | 8.5 ± 0.9 |

SD: Standard Deviation

The significant increase in caspase-3/7 activity suggests that this compound induces cell death primarily through the activation of the apoptotic signaling cascade.

Experimental Protocol: Caspase-Glo® 3/7 Assay

This protocol describes the measurement of caspase-3 and -7 activities using a luminogenic substrate assay.

-

Cell Seeding & Treatment: Seed HepG2 cells in a white-walled 96-well plate at 8 x 10³ cells/well. After 24 hours, treat cells with this compound (at IC₅₀), vehicle control, and a positive control (e.g., Staurosporine) for 24 hours.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents by gentle shaking on a plate shaker for 2 minutes. Incubate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold change in caspase activity.

Conclusion

This in-depth guide presents a hypothetical toxicological profile for this compound. The illustrative data demonstrate a potent cytotoxic effect in liver cancer cells, mediated by the induction of apoptosis via the intrinsic pathway. The provided protocols and diagrams serve as a robust template for researchers and drug development professionals engaged in the safety and efficacy profiling of new chemical entities. Further studies, including genotoxicity assays and cell cycle analysis, would be required for a complete toxicological characterization.

References

An In-depth Technical Guide on the Interaction Between Ectodysplasin A1 (EDA-A1) and the IKK Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between Ectodysplasin A1 (EDA-A1), a critical ligand in developmental processes, and the IκB kinase (IKK) complex, a central regulator of the NF-κB signaling pathway. This document details the signaling cascade, presents quantitative interaction data, outlines key experimental protocols, and provides visualizations of the core mechanisms. Given the likely proprietary or hypothetical nature of "Z-Eda-eda-Z," this guide focuses on the well-characterized EDA-A1 protein, offering a foundational understanding that is crucial for research into modified analogues.

Introduction to the EDA-A1/EDAR/NF-κB Signaling Axis

Ectodysplasin A (EDA) is a member of the tumor necrosis factor (TNF) superfamily essential for the development of ectodermal appendages such as hair, teeth, and sweat glands[1][2]. The EDA gene produces two major splice variants, EDA-A1 and EDA-A2, which bind to distinct receptors[2][3]. EDA-A1 specifically interacts with the Ectodysplasin A receptor (EDAR), initiating a signaling cascade that is crucial for proper embryonic development[2][3][4].

Mutations in the genes encoding for EDA, EDAR, or its downstream adaptor protein EDARADD lead to Hypohidrotic Ectodermal Dysplasia (HED), a congenital disorder characterized by malformed skin appendages[1][2]. The signaling pathway initiated by the binding of EDA-A1 to EDAR culminates in the activation of the nuclear factor-kappa B (NF-κB) transcription factor[1][2][5]. A pivotal step in this process is the phosphorylation and subsequent activation of the IκB kinase (IKK) complex[1].

The Molecular Signaling Pathway

The binding of the trimeric EDA-A1 ligand to its receptor, EDAR, induces a conformational change in the receptor, leading to the recruitment of the intracellular adaptor protein, EDAR-associated death domain (EDARADD)[1][2]. This initial complex then serves as a scaffold to recruit other signaling molecules, including TRAF6, TAB2, and TAK1[1][5]. The recruitment of TAK1 to this complex is a critical event that leads to its activation. Activated TAK1 can then phosphorylate the IKK complex, which is composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (also known as IKKγ)[5][6].

The activation of the IKK complex, specifically IKKβ in the canonical pathway, leads to the phosphorylation of the inhibitory IκB proteins[5][7]. This phosphorylation event targets IκB for ubiquitination and subsequent degradation by the proteasome[5]. The degradation of IκB releases the NF-κB transcription factor, allowing it to translocate to the nucleus and activate the transcription of target genes essential for the development of ectodermal structures[1][5][8].

Signaling Pathway Diagram

Caption: EDA-A1/EDAR signaling cascade leading to NF-κB activation.

Quantitative Data on EDA-A1 and EDAR Interaction

The interaction between EDA-A1 and its receptor EDAR is a critical initiating event for the entire signaling cascade. Surface plasmon resonance (SPR) has been utilized to quantify this interaction.

| Interacting Proteins | Method | Equilibrium Dissociation Constant (KD) | Reference |

| EDA-A1THD and EDARCRDS | Surface Plasmon Resonance (SPR) | 18.5 nM | [9] |

THD: TNF Homology Domain; CRDS: Cysteine-Rich Domains

This high-affinity interaction underscores the specificity and potency of EDA-A1 as a ligand for EDAR. Further studies using luciferase reporter assays have demonstrated a dose-dependent activation of the NF-κB signaling pathway upon stimulation with wild-type EDA-A1THD in cells ectopically expressing EDAR[9][10].

Experimental Protocols

To investigate the interaction between EDA-A1 and the IKK complex, as well as the downstream consequences of this interaction, several key experimental protocols are employed.

Co-Immunoprecipitation (Co-IP) to Demonstrate Protein-Protein Interactions

Co-IP is a technique used to identify and validate protein-protein interactions[11][12]. For example, to demonstrate the interaction between EDARADD and TRAF6, cells can be co-transfected with constructs expressing tagged versions of these proteins.

Protocol Outline:

-

Cell Lysis: Transfected cells are harvested and lysed in a buffer that preserves protein-protein interactions.

-

Immunoprecipitation: An antibody specific to one of the tagged proteins (e.g., anti-FLAG for a FLAG-tagged protein) is added to the cell lysate and incubated to form an antibody-protein complex.

-

Complex Capture: Protein A/G-coupled beads (e.g., magnetic beads) are added to the lysate to capture the antibody-protein complex[13][14][15].

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in a sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the other protein of interest (e.g., anti-HA for an HA-tagged protein) to confirm the co-precipitation[11].

Co-Immunoprecipitation Workflow Diagram

Caption: A generalized workflow for a Co-Immunoprecipitation experiment.

In Vitro IKK Kinase Assay

An in vitro kinase assay is used to measure the activity of the IKK complex after stimulation of the EDA-A1 pathway[7][16][17].

Protocol Outline:

-

Cell Stimulation and Lysis: Cells are stimulated with recombinant EDA-A1 for a specified time, then lysed.

-

IKK Complex Immunoprecipitation: The IKK complex is immunoprecipitated from the cell lysate using an antibody against one of its subunits (e.g., IKKβ or NEMO/IKKγ)[7][16].

-

Kinase Reaction: The immunoprecipitated IKK complex is incubated with a recombinant substrate, such as GST-IκBα, in a kinase buffer containing ATP (often radiolabeled [γ-32P]ATP)[7][18].

-

Reaction Termination and Analysis: The reaction is stopped, and the proteins are separated by SDS-PAGE.

-

Detection of Phosphorylation: The phosphorylation of the GST-IκBα substrate is detected either by autoradiography (if using radiolabeled ATP) or by Western blotting with a phospho-specific IκBα antibody[16].

Key Reagents for Kinase Buffer:

-

HEPES

-

MgCl2

-

MnCl2

-

DTT

-

Phosphatase inhibitors (e.g., beta-glycerophosphate, NaF, Na3VO4)[7]

NF-κB Luciferase Reporter Assay

This cell-based assay is used to quantify the transcriptional activity of NF-κB following the activation of the EDA-A1 signaling pathway[9][10].

Protocol Outline:

-

Cell Transfection: Cells (e.g., HEK293T) are co-transfected with an EDAR expression vector, an NF-κB luciferase reporter plasmid, and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Cell Stimulation: After a period of expression, the cells are treated with varying concentrations of recombinant EDA-A1.

-

Cell Lysis: The cells are lysed, and the luciferase activity in the lysate is measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The fold induction of NF-κB activity is then calculated relative to unstimulated cells.

Conclusion

The interaction between EDA-A1 and the IKK complex, mediated by the EDAR and a cascade of adaptor proteins, is a fundamental signaling axis in developmental biology. Understanding the molecular details of this pathway, supported by quantitative data and robust experimental methodologies, is crucial for researchers in both basic science and drug development. The protocols and data presented in this guide provide a solid foundation for investigating the EDA-A1/EDAR/NF-κB pathway and for the development of therapeutic strategies targeting this axis, including those involving modified ligands such as "this compound".

References

- 1. Ectodysplasin A (EDA) Signaling: From Skin Appendage to Multiple Diseases [mdpi.com]

- 2. Ectodysplasin A/Ectodysplasin A Receptor System and Their Roles in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The ectodermal dysplasia receptor activates the nuclear factor-kappaB, JNK, and cell death pathways and binds to ectodysplasin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The EDA/EDAR/NF-κB pathway in non-syndromic tooth agenesis: A genetic perspective [frontiersin.org]

- 9. Structural insights into pathogenic mechanism of hypohidrotic ectodermal dysplasia caused by ectodysplasin A variants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. Mastering Co-Immunoprecipitation Protocols Using Magnetic Beads: A Step-by-Step Guide - nanomicronspheres [nanomicronspheres.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. IκB Kinase Assay [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

- 18. IκB Kinase (IKK)-Associated Protein 1, a Common Component of the Heterogeneous IKK Complex - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Unraveling Z-Eda-eda-Z: Application and Protocols in the Laboratory

For researchers, scientists, and professionals in drug development, understanding the practical applications of novel compounds is paramount. This document provides a detailed overview of Z-Eda-eda-Z , a molecule with emerging significance in laboratory settings. We will explore its experimental applications and provide standardized protocols for its use.

Chemical and Physical Properties

A clear understanding of the fundamental characteristics of this compound is essential before its application in experimental settings. The known properties are summarized below.

| Property | Value |

| CAS Number | 160256-75-7[1] |

| Molecular Formula | C20H25N3O[1] |

| Molecular Weight | 371.4 g/mol [1] |

| Storage Temperature | 2-8°C[1] |

At present, detailed information regarding the biological targets and mechanism of action for this compound is not extensively documented in publicly available scientific literature. Further research is required to elucidate its specific cellular and molecular interactions.

Experimental Applications and Protocols

The current body of scientific research does not yet contain established and validated experimental protocols for the use of this compound. As a novel compound, its applications are still under exploration. Researchers interested in investigating the potential of this compound would need to design and validate their own experimental procedures based on the compound's chemical properties and the specific research question being addressed.

The development of such protocols would likely involve:

-

Dose-response studies: To determine the effective concentration range of this compound in a given biological system.

-

Target identification and validation: To identify the specific proteins, enzymes, or other cellular components with which this compound interacts.

-

Functional assays: To characterize the downstream effects of this compound on cellular processes.

Workflow for New Compound Investigation

For scientists embarking on the study of a novel compound like this compound, a structured workflow is critical. The following diagram illustrates a general approach for the initial investigation of a new chemical entity in a laboratory setting.

Due to the limited available data, it is not possible to provide specific signaling pathways or detailed experimental workflows directly involving this compound at this time. The information and diagrams presented are intended to serve as a general guide for researchers working with novel compounds where established protocols are not yet available. As the scientific community continues to investigate new molecules, it is anticipated that more specific applications and protocols for compounds like this compound will be developed and published.

References

Application Notes: Z-Eda-eda-Z in Fluorometric Caspase-3 Activity Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis.[1][2][3] A key mediator in the apoptotic pathway is Caspase-3, an executioner caspase that, once activated, cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[4][5] The activation of Caspase-3 is considered a hallmark of apoptosis.[6] This document provides a detailed protocol for the application of a novel compound, Z-Eda-eda-Z, in a fluorometric Caspase-3 activity assay. This assay is designed to quantify the induction of apoptosis by this compound by measuring the activity of Caspase-3 in cell lysates.

The assay utilizes a synthetic peptide substrate, DEVD (Asp-Glu-Val-Asp), conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethyl coumarin (AFC).[7][8] In apoptotic cells, activated Caspase-3 cleaves the substrate at the aspartate residue, releasing the fluorescent moiety.[8] The resulting fluorescence can be measured using a fluorometer and is directly proportional to the level of Caspase-3 activity in the sample.[4]

Signaling Pathway: Caspase-3 Activation in Apoptosis

The following diagram illustrates the central role of Caspase-3 in the apoptotic signaling cascade. Apoptotic signals, whether from extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways, converge on the activation of initiator caspases (like Caspase-8 and Caspase-9).[3] These initiator caspases then cleave and activate executioner caspases, primarily Caspase-3.[9] Activated Caspase-3 proceeds to cleave a host of cellular proteins, such as PARP, leading to the execution of apoptosis.[4] this compound is hypothesized to induce this pathway, leading to measurable Caspase-3 activity.

Experimental Protocol: Fluorometric Caspase-3 Activity Assay

This protocol is designed for a 96-well plate format, suitable for high-throughput screening.

1. Materials and Reagents

-

Cell Culture: Adherent or suspension cells (e.g., Jurkat, HeLa)

-

This compound: Stock solution of known concentration

-

Positive Control: Apoptosis inducer (e.g., Staurosporine, Etoposide)

-

Assay Kit: Fluorometric Caspase-3 Assay Kit (containing Lysis Buffer, Reaction Buffer, DTT, and DEVD-AMC/AFC substrate)

-

Equipment:

2. Experimental Workflow Diagram

3. Detailed Procedure

Step 1: Cell Seeding and Treatment

-

Seed cells in a 96-well plate at a density of 1–2 x 10^6 cells/mL.

-

Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2) overnight to allow for cell attachment (for adherent cells).

-

Prepare serial dilutions of this compound in cell culture medium.

-

Treat cells with varying concentrations of this compound. Include wells for:

-

Negative Control: Vehicle-treated cells (e.g., DMSO).

-

Positive Control: Cells treated with a known apoptosis inducer (e.g., 1 µM Staurosporine).[10]

-

-

Incubate the plate for the desired treatment period (e.g., 4-24 hours) under standard conditions.

Step 2: Preparation of Cell Lysates

-

After incubation, centrifuge the plate at 600 x g for 5 minutes to pellet the cells.

-

Carefully remove the supernatant.

-

Resuspend the cell pellet in 50 µL of chilled Lysis Buffer per well.[7][11]

-

Incubate the plate on ice for 10-15 minutes to ensure complete lysis.[7][10]

-

Centrifuge the plate at 10,000 x g for 1 minute to pellet cellular debris.[4]

-

Carefully transfer the supernatant (cell lysate) to a new, chilled 96-well plate.

Step 3: Caspase-3 Activity Assay

-

Prepare the Assay Reaction Mix according to the manufacturer's instructions. Typically, this involves mixing Reaction Buffer with DTT.

-

Add 50 µL of the Assay Reaction Mix to each well containing the cell lysate.[11]

-

Add 5 µL of the DEVD-AMC/AFC substrate to each well.[11]

-

Gently tap the plate to mix the contents.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[7][11]

-

Measure the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths.

4. Data Presentation

The results can be presented as the fold increase in Caspase-3 activity compared to the negative control.

Table 1: Caspase-3 Activity Induced by this compound

| Treatment Group | Concentration (µM) | Raw Fluorescence Units (RFU) | Fold Increase vs. Control |

| Negative Control | 0 | Value | 1.0 |

| This compound | 1 | Value | Calculated Value |

| This compound | 5 | Value | Calculated Value |

| This compound | 10 | Value | Calculated Value |

| This compound | 25 | Value | Calculated Value |

| This compound | 50 | Value | Calculated Value |

| Positive Control | Value | Value | Calculated Value |

Calculation: Fold Increase = (RFU of Sample) / (RFU of Negative Control)

Table 2: Summary of Assay Parameters

| Parameter | Value |

| Cell Line Used | e.g., Jurkat |

| Seeding Density | e.g., 1.5 x 10^6 cells/mL |

| Treatment Duration | e.g., 12 hours |

| Substrate Used | e.g., DEVD-AMC |

| Excitation Wavelength | e.g., 380 nm |

| Emission Wavelength | e.g., 460 nm |

| Incubation Time (Assay) | e.g., 1.5 hours |

Troubleshooting and Considerations

-

High Background Fluorescence: Ensure complete removal of cell culture medium, as some components can be fluorescent.

-

Low Signal: The cell number may be too low, the incubation time insufficient, or the compound may not induce apoptosis under the tested conditions.

-

Assay Linearity: It is advisable to perform a time-course experiment to ensure the fluorescence measurements are within the linear range of the assay.[12]

-

Specificity: The DEVD substrate can also be cleaved by other caspases, such as Caspase-7.[8] Further experiments, such as using a specific Caspase-3 inhibitor, can confirm the specificity.

References

- 1. Apoptosis Assays [sigmaaldrich.com]

- 2. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Caspase-3 Assay Kit (Fluorometric) (ab39383) | Abcam [abcam.com]

- 9. apexbt.com [apexbt.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. mpbio.com [mpbio.com]

- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In-Vivo Studies with Z-Eda-eda-Z

Disclaimer: The compound "Z-Eda-eda-Z" is not a recognized chemical entity in publicly available scientific literature. The following application notes and protocols are provided as a generalized template for a hypothetical small molecule inhibitor. Researchers should substitute the details provided here with data specific to their molecule of interest.

Introduction

This compound is a novel, potent, and selective small molecule inhibitor of the hypothetical "Kinase-Y" signaling pathway. These application notes provide detailed protocols for the in-vivo administration and dosage of this compound in preclinical animal models. The information is intended for researchers, scientists, and drug development professionals to guide the design and execution of in-vivo efficacy and pharmacokinetic studies.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and recommended dosage data for this compound in common preclinical models.

Table 1: Pharmacokinetic Parameters of this compound in Rodents

| Parameter | Mouse (C57BL/6) | Rat (Sprague-Dawley) |

| Route of Administration | Intravenous (IV) | Oral (PO) |

| Dose (mg/kg) | 5 | 10 |

| Tmax (h) | 0.25 | 1.5 |

| Cmax (ng/mL) | 1250 | 850 |

| AUC (0-t) (ng*h/mL) | 3200 | 4100 |

| Half-life (t½) (h) | 2.5 | 4.1 |

| Bioavailability (%) | N/A | 65 |

Table 2: Recommended Dosing for In-Vivo Efficacy Studies

| Animal Model | Route of Administration | Dose Range (mg/kg) | Dosing Frequency | Vehicle |

| Mouse (Xenograft) | Oral (PO) | 10 - 50 | Once daily (QD) | 0.5% Methylcellulose |

| Mouse (Syngeneic) | Intraperitoneal (IP) | 5 - 25 | Twice daily (BID) | 10% DMSO in Saline |

| Rat (Orthotopic) | Intravenous (IV) | 1 - 10 | Every other day | 5% Solutol in Saline |

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

-

Materials:

-

This compound powder

-

0.5% (w/v) Methylcellulose in sterile water

-

Mortar and pestle

-

Stir plate and magnetic stir bar

-

Sterile tubes

-

-

Procedure:

-

Calculate the required amount of this compound and vehicle for the number of animals and the desired final concentration.

-

Weigh the this compound powder accurately.

-

If necessary, grind the powder to a fine consistency using a mortar and pestle to aid in suspension.

-

In a sterile tube, add a small amount of the 0.5% methylcellulose vehicle to the this compound powder to create a paste.

-

Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.

-

Place the tube on a stir plate with a magnetic stir bar and stir for at least 30 minutes before administration.

-

Maintain stirring during the dosing procedure to prevent settling of the compound.

-

Protocol 2: In-Vivo Administration via Oral Gavage

-

Animal Handling:

-

Acclimatize animals to the facility and handling for at least one week prior to the study.

-

Handle animals gently to minimize stress.

-

-

Procedure:

-

Gently restrain the mouse or rat.

-

Measure the distance from the tip of the animal's nose to the last rib to estimate the appropriate length for gavage needle insertion.

-

Draw the prepared this compound suspension into a syringe fitted with a ball-tipped gavage needle.

-

Carefully insert the gavage needle into the esophagus. Do not force the needle.

-

Slowly dispense the solution.

-

Monitor the animal for any signs of distress after administration.

-

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the hypothetical signaling pathway of Kinase-Y and a typical experimental workflow for an in-vivo study with this compound.

Application Notes and Protocols: Z-IETD-FMK (Caspase-8 Inhibitor)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-IETD-FMK is a highly selective and cell-permeable irreversible inhibitor of caspase-8.[1][2][3] Caspase-8 is a critical initiator caspase in the extrinsic apoptosis pathway, making Z-IETD-FMK an invaluable tool for studying apoptosis and related cellular processes. This document provides detailed protocols for the preparation of stock solutions and working concentrations of Z-IETD-FMK for use in various in vitro and in vivo experimental settings. The peptide sequence IETD (Isoleucine-Glutamic acid-Threonine-Aspartic acid) is designed to preferentially bind to the active site of caspase-8.[4] The N-terminus is protected by a benzyloxycarbonyl (Z) group, which enhances cell permeability, while the C-terminal fluoromethyl ketone (FMK) group allows for irreversible binding to the active site of the caspase.[5]

Chemical Properties and Solubility

A summary of the key chemical properties of Z-IETD-FMK is provided in the table below.

| Property | Value | Reference |

| Synonyms | Z-Ile-Glu(O-Me)-Thr-Asp(O-Me)-FMK | [4] |

| Molecular Formula | C₃₀H₄₃FN₄O₁₁ | [4] |

| Molecular Weight | 654.68 g/mol | [4] |

| Purity | ≥ 95% (UHPLC) | [4] |

| Solubility | Soluble in DMSO | [2][5][6] |

Stock Solution Preparation

Proper preparation and storage of the Z-IETD-FMK stock solution are crucial for maintaining its activity and ensuring experimental reproducibility.

Materials:

-

Z-IETD-FMK (lyophilized powder)

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Reconstitution: Allow the vial of lyophilized Z-IETD-FMK to equilibrate to room temperature before opening to prevent condensation. To prepare a 20 mM stock solution, reconstitute 1 mg of Z-IETD-FMK in 76.5 µL of high-purity DMSO.[5] For other concentrations, adjust the volume of DMSO accordingly. For instance, to achieve a 5 mM stock solution from 1 mg of powder, add 305.4 µL of DMSO. It is important to note that a pellet may not be visible in the vial.[5]

-

Dissolution: Vortex the solution gently until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.[2]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.[2][5] Lyophilized powder is stable for one year when stored at -20°C to -70°C.[5]

Table 1: Stock Solution Preparation

| Desired Stock Concentration | Mass of Z-IETD-FMK | Volume of DMSO to Add |

| 5 mM | 1 mg | 305.4 µL |

| 10 mM | 1 mg | 152.7 µL |

| 20 mM | 1 mg | 76.5 µL |

Working Concentration and Dilution

The optimal working concentration of Z-IETD-FMK can vary depending on the cell type, experimental conditions, and the specific apoptotic stimulus being investigated.[5] It is recommended to perform a dose-response experiment to determine the most effective concentration for your specific assay.

General Guidelines:

-

In vitro cell culture assays: Typical working concentrations range from 1 µM to 100 µM.[4][5]

-

Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept below 1.0% to avoid cellular toxicity.[5] It is advisable to include a solvent control (vehicle control) in your experiments to account for any effects of DMSO.[5]

Protocol for Preparing Working Solutions:

-

Intermediate Dilution: Immediately before use, dilute the 20 mM stock solution to an intermediate concentration (e.g., 1 mM or 2 mM) in a protein-containing buffer such as PBS with 1% BSA or in cell culture medium supplemented with 5-10% fetal bovine serum.[5] This helps to prevent precipitation of the inhibitor.

-

Final Dilution: Add the appropriate volume of the intermediate dilution to your cell culture to achieve the desired final working concentration.

Table 2: Example Dilutions for Cell Culture Experiments

| Desired Final Concentration | Volume of 1 mM Intermediate Stock to add to 1 mL of Media | Volume of 20 mM Stock to add to 1 mL of Media |

| 1 µM | 1 µL | 0.05 µL |

| 10 µM | 10 µL | 0.5 µL |

| 20 µM | 20 µL | 1 µL |

| 50 µM | 50 µL | 2.5 µL |

| 100 µM | 100 µL | 5 µL |

Experimental Protocols

Inhibition of Apoptosis in Cell Culture

This protocol describes a general method for using Z-IETD-FMK to inhibit apoptosis induced by an external stimulus.

Materials:

-

Cells of interest cultured in appropriate medium

-

Apoptosis-inducing agent (e.g., TNF-α, FasL)

-

Z-IETD-FMK stock solution

-

Cell viability assay (e.g., MTT, CellTiter-Glo)

-

Apoptosis detection assay (e.g., Annexin V/PI staining, Caspase-3/7 activity assay)

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your assay and allow them to adhere overnight.

-

Pre-treatment (Optional but Recommended): Pre-incubate the cells with various concentrations of Z-IETD-FMK (e.g., 1, 10, 20, 50, 100 µM) for 1-2 hours before adding the apoptotic stimulus.

-

Induction of Apoptosis: Add the apoptosis-inducing agent to the cell culture medium.

-

Incubation: Incubate the cells for a period sufficient to induce apoptosis (this will vary depending on the cell type and stimulus).

-

Analysis: Assess the inhibition of apoptosis using a suitable method, such as measuring cell viability or quantifying apoptotic markers.

Signaling Pathway and Experimental Workflow

Caspase-8 Mediated Apoptosis Pathway

Z-IETD-FMK acts by inhibiting caspase-8, a key initiator caspase in the extrinsic apoptosis pathway. The following diagram illustrates this pathway.

Caption: Caspase-8 signaling pathway inhibition by Z-IETD-FMK.

Experimental Workflow for Apoptosis Inhibition Assay

The following diagram outlines a typical experimental workflow for assessing the inhibitory effect of Z-IETD-FMK on apoptosis.

Caption: Workflow for an apoptosis inhibition experiment.

References

Application Notes and Protocols: Z-Eda-eda-Z and its Analogs as Tools for Studying Cancer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of Z-Eda-eda-Z (N,N''-Di-Z-diethylenetriamine) and its structural analogs, particularly N,N'-Bis(2-hydroxybenzyl)ethylenediamine derivatives, in the context of cancer research. While this compound serves as a versatile building block for creating bioconjugates for targeted cancer therapy, the following data and protocols are based on studies of closely related ethylenediamine derivatives that have demonstrated cytotoxic effects against various cancer cell lines. This document will focus on their application in studying lung, breast, and prostate cancer.

Introduction

This compound, a protected form of diethylenetriamine, is a key component in the synthesis of crosslinkers and linkers used in the development of bioconjugates, such as antibody-drug conjugates (ADCs). These bioconjugates are designed for the targeted delivery of cytotoxic agents to cancer cells, thereby minimizing off-target effects and enhancing therapeutic efficacy. The ethylenediamine backbone is a crucial pharmacophore in several compounds exhibiting anti-cancer activities. Research on derivatives of N,N'-Bis(2-hydroxybenzyl)ethylenediamine has provided valuable insights into their potential as cytotoxic agents against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines. These compounds serve as a model for understanding the anti-cancer potential of molecules synthesized using this compound.

Data Presentation

The cytotoxic activity of N,N'-Bis(2-hydroxybenzyl)ethylenediamine derivatives has been evaluated in several human cancer cell lines. The following tables summarize the quantitative data from these studies, providing a clear comparison of their efficacy.

Table 1: Cytotoxicity (LD50 in µM) of Ethylenediamine Derivatives in Cancer Cell Lines

| Compound | Human Lung Carcinoma (A549) | Human Breast Adenocarcinoma (MDA-MB-231) | Human Prostate Adenocarcinoma (PC3) |

| N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride (Compound 7) | 25.0 | 17.5 | 22.5 |

| N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride (Compound 8) | 28.0 | 21.0 | 26.0 |

Data extracted from Musa et al., 2014.[1][2][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon these findings.

Protocol 1: In Vitro Cytotoxicity Assay (Crystal Violet Dye Binding Assay)

This protocol details the procedure for assessing the cytotoxic effects of ethylenediamine derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (A549, MDA-MB-231, PC3)

-

Appropriate cell culture medium (e.g., F12K for A549 and PC3, RPMI for MDA-MB-231)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Test compounds (e.g., N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride)

-

Crystal Violet solution (0.5% in 20% methanol)

-

33% Glacial Acetic Acid

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

-

Incubation: Incubate the plate for another 24 hours.

-

Staining:

-

Gently wash the cells twice with PBS.

-

Add 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature to fix the cells.

-

Wash the wells twice with PBS.

-

Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

-

Wash the wells with water until the excess dye is removed.

-

-

Dye Solubilization: Add 100 µL of 33% glacial acetic acid to each well to solubilize the stained cells.

-

Absorbance Measurement: Measure the absorbance at 595 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the LD50 value (the concentration of the compound that causes 50% cell death) using a dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compounds on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cells treated with test compounds (as in Protocol 1)

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treatment with the test compounds for 24 hours, harvest the cells by trypsinization.

-

Cell Fixation: Wash the cells with PBS and fix them in cold 70% ethanol overnight at -20°C.

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.

Protocol 3: Measurement of Mitochondrial Membrane Potential (MMP)

This protocol assesses the impact of the test compounds on the mitochondrial membrane potential, a key indicator of apoptosis.

Materials:

-

Cancer cells treated with test compounds

-

Rhodamine-123 fluorescent dye

-

PBS

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Treatment: Treat the cells with the test compounds at the desired concentrations for 24 hours.

-

Dye Loading:

-

Remove the culture medium and wash the cells with PBS.

-

Add medium containing Rhodamine-123 (final concentration, e.g., 1 µM) and incubate for 30 minutes at 37°C.

-

-

Washing: Wash the cells twice with PBS to remove the excess dye.

-

Analysis:

-

Microscopy: Observe the cells under a fluorescence microscope and capture images. A decrease in fluorescence intensity indicates a loss of MMP.

-

Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer.

-

-

Data Analysis: Quantify the change in fluorescence intensity in treated cells compared to control cells.

Visualizations

Experimental Workflow

Caption: Experimental workflow for assessing the anti-cancer activity of ethylenediamine derivatives.

Proposed Mechanism of Action

Caption: Proposed mechanism of cytotoxicity of ethylenediamine derivatives in cancer cells.

These notes and protocols provide a foundation for utilizing this compound and its analogs in cancer research. The provided experimental designs can be adapted to screen new derivatives, investigate their mechanisms of action in greater detail, and explore their potential in developing novel targeted cancer therapies.

References

- 1. Cytotoxic Activity of N, N’-Bis (2-hydroxybenzyl) ethylenediamine Derivatives in Human Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]

- 2. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. | Profiles RNS [connect.rtrn.net]

Application Notes and Protocols for Z-Eda-eda-Z Treatment in Animal Models

Introduction

Extensive research has been conducted to identify a specific therapeutic agent referred to as "Z-Eda-eda-Z." At present, publicly available scientific literature and databases do not contain information on a compound with this designation. The name may be a placeholder, an internal project code, or a misnomer.

This document, therefore, provides a generalized framework for designing preclinical studies for a hypothetical therapeutic agent, drawing on established principles of experimental design in animal models. For illustrative purposes, we will touch upon concepts related to Ectodysplasin A (Eda) , a protein involved in ectodermal development, and Effect-Directed Analysis (EDA) , a strategy for identifying toxic components in complex mixtures, as these were the closest identifiable terms in scientific literature.

It is critical to substitute the general information provided here with specific data and protocols relevant to the actual therapeutic agent once its identity, mechanism of action, and properties are known.

Hypothetical Signaling Pathway of an Eda-Modulating Agent

The following diagram illustrates a potential signaling pathway that a therapeutic agent targeting the Eda pathway might modulate. Ectodysplasin A (Eda) is a crucial signaling molecule for the development of ectodermal appendages like hair, teeth, and sweat glands.[1][2] It binds to its receptor, Edar, initiating a downstream signaling cascade that involves NF-κB activation and subsequent gene expression changes.

Experimental Design and Protocols

A rigorous experimental design is paramount for evaluating the efficacy and safety of a novel therapeutic agent. The following sections outline key considerations and generalized protocols.

Animal Model Selection

The choice of animal model is contingent on the therapeutic target and disease indication. For agents targeting developmental pathways like Eda, mouse models with genetic deficiencies in this pathway are invaluable.[2] For toxicity assessments, standard rodent models (mice, rats) are typically used.[3]

Protocol for Animal Model Selection:

-

Define the research question: Is the study focused on efficacy, toxicity, or both?

-

Identify the target pathway/disease: Select a model that recapitulates the human condition or has a homologous target.

-

Consider logistical factors: Availability, housing requirements, and cost of the animal model.

-

Ethical considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Dosing and Administration